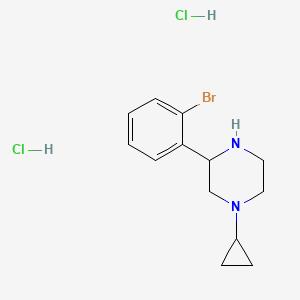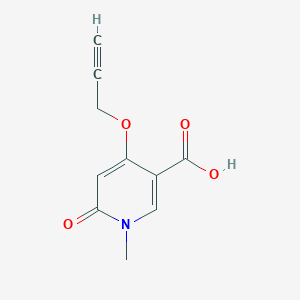
3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid
Vue d'ensemble
Description
3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid (MODC) is a cyclic dicarboxylic acid with a molecular formula of C9H12O5. It is also known as isopropylidenecyclohexane-1,2-dicarboxylic acid or phthalimidomalonic acid. It has a molecular weight of 200.19 .
Molecular Structure Analysis
The molecular structure of this compound contains total 26 bond(s); 14 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study conducted by Barakat et al. (2016) involved the synthesis of a compound via a multicomponent reaction, which included the Aldol–Michael addition reactions of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution. The molecular structure of the synthesized compound was confirmed by spectroscopic methods and X-ray crystallography, illustrating a potential application of 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid derivatives in structural chemistry and materials science Barakat et al., 2016.
Biotransformation and Oxidative Cleavage
Chai et al. (2003) explored the biotransformation of alkylcycloalkanediones using suspension plant cultured-cells of Caragana chamlagu, leading to the oxidative cleavage of these compounds to oxo carboxylic acids. This study highlights the potential of this compound derivatives in biotransformation processes, contributing to the field of green chemistry and sustainable synthesis methods Chai et al., 2003.
Environmental and Health Safety
Silva et al. (2013) investigated the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound related to this compound, in U.S. adults. This study underscores the importance of monitoring the exposure to such plasticizers and their potential health implications, emphasizing the relevance of this compound derivatives in environmental health research Silva et al., 2013.
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECSEOMYYNPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



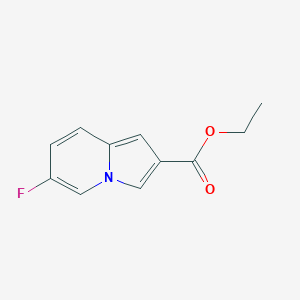
![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1472798.png)
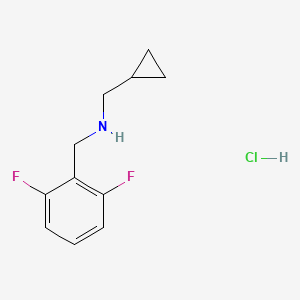
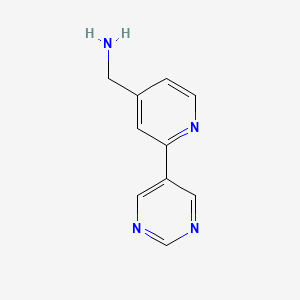
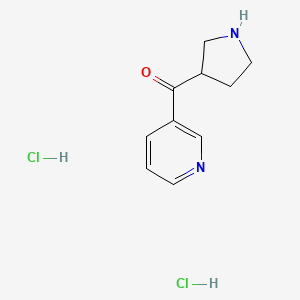
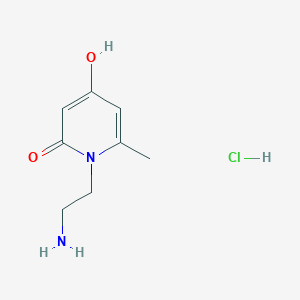


![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
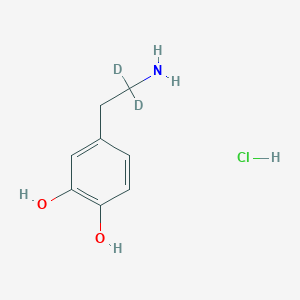
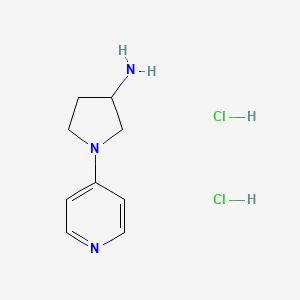
![(9H-fluoren-9-yl)methyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B1472816.png)
